(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate
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Overview
Description
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Mechanism of Action
The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The benzotriazine ring can form stable complexes with metal ions, influencing enzymatic activities and signaling pathways. Additionally, the dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization of materials.
2-Methyltetrahydrofuran: A biomass-derived solvent used as a greener alternative in organic synthesis.
Uniqueness
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 2,4-dichlorobenzoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it versatile for various applications, from chemical synthesis to biological studies.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-9-5-6-10(12(17)7-9)15(22)23-8-20-14(21)11-3-1-2-4-13(11)18-19-20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXOHOTXYXHDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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